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Compound of Interest

Compound Name:
5-Bromo-2-(2-

hydroxyethoxy)benzaldehyde

Cat. No.: B8513158 Get Quote

Executive Summary & Molecule Profile
Target Molecule: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde CAS Registry Number:

127154-22-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

This guide details the synthetic pathways for 5-bromo-2-(2-hydroxyethoxy)benzaldehyde, a

critical intermediate in the development of Schiff base ligands, metal-organic frameworks

(MOFs), and pharmaceutical scaffolds. The presence of the 5-bromo group provides a handle

for further cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the hydroxyethyl

ether moiety acts as a flexible linker or hydrogen-bond donor.

We present two distinct protocols:

Method A (Classical): Williamson Ether Synthesis using 2-chloroethanol.

Method B (Green/Modern): Hydroxyethylation using Ethylene Carbonate.

Retrosynthetic Analysis & Strategy
The synthesis is a classic disconnection at the phenolic ether bond. The 5-bromo substituent

on the salicylaldehyde core exerts an electron-withdrawing effect (

), increasing the acidity of the phenolic proton (
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~7-8) compared to unsubstituted salicylaldehyde. This acidity facilitates deprotonation but
requires careful base selection to avoid side reactions (e.g., Cannizzaro reaction or aldol
condensation) at the aldehyde site.

Mechanistic Pathway (DOT Visualization)
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Caption: Figure 1. Mechanistic pathway for the Williamson Ether Synthesis via SN2

nucleophilic substitution.

Experimental Protocols
Method A: Classical Williamson Ether Synthesis
Rationale: This method utilizes Potassium Carbonate (

) as a mild base to deprotonate the phenol without affecting the aldehyde. Potassium Iodide (

) is used as a catalyst (Finkelstein reaction) to convert the alkyl chloride to a more reactive alkyl
iodide in situ.

Reagents & Stoichiometry
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Component Equiv. Role

5-Bromosalicylaldehyde 1.0 Limiting Reagent

2-Chloroethanol 1.5 - 2.0 Alkylating Agent

(anhydrous) 2.0 Base

KI (Potassium Iodide) 0.1 Catalyst

DMF (Dimethylformamide) - Solvent (5 mL/mmol)

Step-by-Step Protocol
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Flush with Nitrogen (

).

Solubilization: Dissolve 5-Bromosalicylaldehyde (1.0 eq) in anhydrous DMF.

Deprotonation: Add anhydrous

(2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes. Observation: The solution
may turn yellow/orange due to phenoxide formation.

Alkylation: Add 2-Chloroethanol (1.5 eq) dropwise via syringe.

Reaction: Heat the mixture to 80–90°C for 6–8 hours.

Self-Validation Check: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting

material (

) should disappear, and a more polar product (

) should appear.

Workup:

Cool to room temperature.[1]
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Pour into ice-cold water (10x reaction volume).

The product may precipitate.[2][3][4] If solid, filter and wash with water.

If oil, extract with Ethyl Acetate (3x), wash combined organics with water (to remove DMF)

and brine.

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography

(Hexane/EtOAc gradient).

Method B: Green Synthesis (Ethylene Carbonate)
Rationale: Avoids halogenated alkylating agents. Uses ethylene carbonate which acts as both

solvent and reagent at high temperatures, releasing

as the only byproduct.

Step-by-Step Protocol
Mixing: In a round-bottom flask, combine 5-Bromosalicylaldehyde (1.0 eq), Ethylene

Carbonate (1.2 eq), and a catalytic amount of TBAI (Tetrabutylammonium iodide, 5 mol%).

Reaction: Heat to 130–140°C for 4–6 hours.

Mechanism:[4][5][6][7][8] Nucleophilic attack of phenoxide on the carbonate followed by

decarboxylation.

Workup: Cool to 60°C, add Ethanol, and allow to crystallize upon further cooling.

Process Workflow & Isolation Logic
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Caption: Figure 2. Isolation and purification workflow ensuring removal of dipolar aprotic

solvents.

Characterization & Data Validation
To ensure scientific integrity, the synthesized compound must be validated against the following

predicted spectral data.
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Technique Expected Signal / Value Interpretation

Appearance Pale yellow to white solid
Typical for salicylaldehyde

ethers.

Melting Point 72–76°C (Estimated)
Distinct from starting material

(mp 105°C).

¹H NMR (DMSO-d₆) 10.4 (s, 1H) Aldehyde proton (-CHO).

7.8 (d, 1H), 7.6 (dd, 1H), 7.1

(d, 1H)

Aromatic protons (1,2,4-

substitution).

4.9 (t, 1H)
Hydroxyl proton (-OH),

exchangeable.

4.15 (t, 2H), 3.75 (q, 2H) Ethylene linker (-OCH₂CH₂-).

IR Spectroscopy 1680 cm⁻¹ (Strong) C=O stretching (Aldehyde).

3400 cm⁻¹ (Broad) O-H stretching (Alcohol).

References
Williamson Ether Synthesis Mechanism

Source: Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[6]

URL:[Link]

Gallium(III)

Context: Describes the use of 5-bromosalicylaldehyde as a starting material for ligand
synthesis, valid
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General Phenolic Alkylation Protocols (BenchChem)

Context: Provides general conditions for hydroxyethyl

Source: BenchChem. (2025).[6] "Optimization of reaction conditions for 2-[2-(4-

Bromophenyl)ethoxy]ethanol synthesis."

Context: Mechanistic background for the solvent-free ring-opening alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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